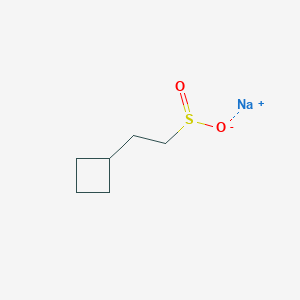
Sodium 2-cyclobutylethane-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-cyclobutylethane-1-sulfinate is an organosulfur compound with the molecular formula C₆H₁₁NaO₂S. It is a sodium salt of sulfinic acid and is known for its versatile reactivity in organic synthesis. This compound is used as a building block for the synthesis of various organosulfur compounds, making it valuable in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2-cyclobutylethane-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-cyclobutylethane-1-sulfinic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the sodium salt.
Industrial Production Methods: In industrial settings, the production of sodium sulfinates often involves the use of sulfur dioxide and a suitable reducing agent. The process may include steps such as sulfonylation, sulfenylation, or sulfinylation, depending on the desired product. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-cyclobutylethane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides, sulfides, and sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are commonly employed.
Major Products: The major products formed from these reactions include sulfonates, thiols, sulfonamides, sulfides, and sulfones .
Aplicaciones Científicas De Investigación
Sodium 2-cyclobutylethane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organosulfur compounds, including sulfones and sulfonamides.
Biology: It is employed in the study of sulfur-containing biomolecules and their interactions.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and materials science
Mecanismo De Acción
The mechanism of action of sodium 2-cyclobutylethane-1-sulfinate involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating agent. It can introduce the -SO₂- moiety into various molecules, facilitating the formation of carbon-sulfur bonds. This reactivity is crucial for its role in organic synthesis and its applications in various fields .
Comparación Con Compuestos Similares
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2-cyclobutylethane-1-sulfinate is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent for specific synthetic applications where other sulfinates may not be as effective. Its reactivity and stability also make it a preferred choice in certain reactions .
Propiedades
Fórmula molecular |
C6H11NaO2S |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
sodium;2-cyclobutylethanesulfinate |
InChI |
InChI=1S/C6H12O2S.Na/c7-9(8)5-4-6-2-1-3-6;/h6H,1-5H2,(H,7,8);/q;+1/p-1 |
Clave InChI |
YAXYLZQJSIGVSE-UHFFFAOYSA-M |
SMILES canónico |
C1CC(C1)CCS(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


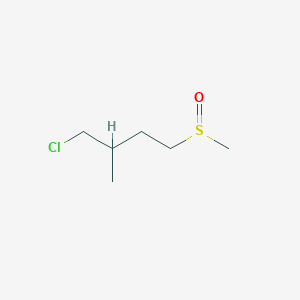
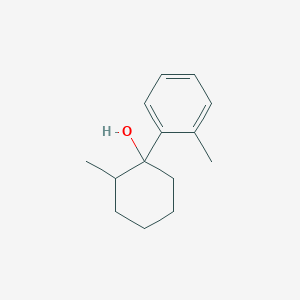
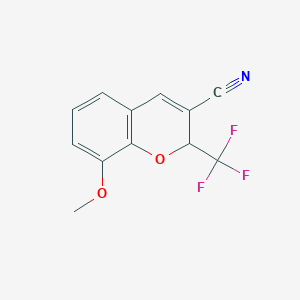
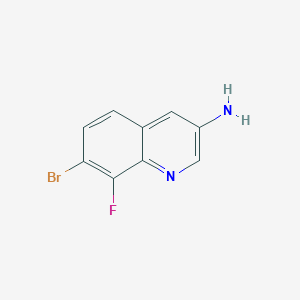


![7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane](/img/structure/B13194386.png)

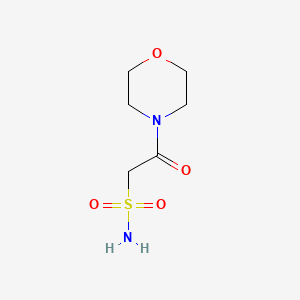
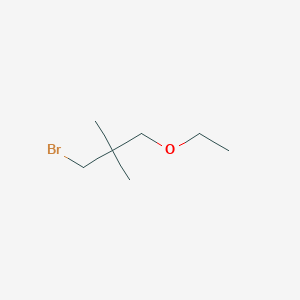
![1-[1-(Methylamino)cyclobutyl]butan-1-one](/img/structure/B13194412.png)
![8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one](/img/structure/B13194419.png)
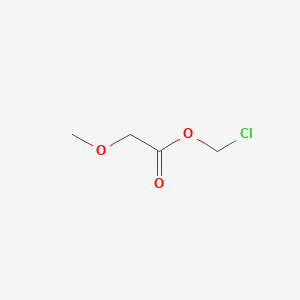
![Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate](/img/structure/B13194442.png)
